3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorophenyl and nitrophenyl groups in the compound may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate thiosemicarbazones with α-halo ketones or aldehydes. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction medium can be an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for thiazolidinones often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorophenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one involves interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl and nitrophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Thiazolidinone, 3-(4-chlorophenyl)-2-(3-nitrophenyl)-
- 4-Thiazolidinone, 3-(4-methylphenyl)-2-(3-nitrophenyl)-
- 4-Thiazolidinone, 3-(4-bromophenyl)-2-(3-nitrophenyl)-
Uniqueness
The presence of the fluorophenyl group in 3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one may confer unique properties such as increased lipophilicity and enhanced biological activity compared to its analogs with different substituents.
Properties
CAS No. |
330175-58-1 |
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Molecular Formula |
C15H11FN2O3S |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11FN2O3S/c16-11-4-6-12(7-5-11)17-14(19)9-22-15(17)10-2-1-3-13(8-10)18(20)21/h1-8,15H,9H2 |
InChI Key |
YMAWFDKHMUOBFM-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
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